molecular formula C8H10N2O B038214 2-Ethylnicotinamide CAS No. 122775-94-4

2-Ethylnicotinamide

Cat. No. B038214
M. Wt: 150.18 g/mol
InChI Key: GOIWNSRZUNIIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylnicotinamide (2-ENA) is a derivative of niacin, also known as vitamin B3. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In

Scientific Research Applications

Teratogenic Effects in Embryonic Development

Research by Landauer and Wakasugi (1967) explored the teratogenic effects of N-ethylnicotinamide. They found that it led to abnormalities in the upper beak and malformations of tibiotarsus and fibula in chicken embryos. This suggests a significant impact on embryonic development, particularly in bone formation (Landauer & Wakasugi, 1967).

Synthesis and Characterization of Cobalt(II) Complexes

Segl′a et al. (2008) conducted a study on cobalt(II) complexes with 2-methylthionicotinate and various N-heterocyclic ligands, including N,N-diethylnicotinamide. Their findings highlighted the enhanced biological activities of these complexes, suggesting potential applications in the development of novel compounds with elevated biological activities (Segl′a et al., 2008).

Excretion and Metabolism in Equines

Delbeke and Debackere (1976) discovered that N-ethylnicotinamide is an intermediate metabolite in the urine of horses treated with CoramineR (nikethamide). Their research provides insights into the metabolism and excretion of drugs in equines, which could be crucial for veterinary medicine and doping control in equine sports (Delbeke & Debackere, 1976).

Fluorimetric Estimation in Biochemical Analysis

Carpenter and Kodicek (1950) developed a procedure for the fluorimetric estimation of N1-methylnicotinamide, which involves the formation of a fluorescence in the presence of acetophenone in a single aqueous phase. This method, which also reacts similarly with N1-ethylnicotinamide, can be utilized in biochemical analysis and research for sensitive detection of these compounds (Carpenter & Kodicek, 1950).

Impact on Purine Metabolism

Krakoff (1964) investigated the influence of 2-ethylamino-1,3,4-thiadiazole on purine metabolism in the chick embryo. The study indicated that different tissues or biochemical systems have varying requirements for nicotinamide or accept substitutes differently, which could have implications for understanding metabolic processes and drug interactions (Krakoff, 1964).

properties

IUPAC Name

2-ethylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-7-6(8(9)11)4-3-5-10-7/h3-5H,2H2,1H3,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIWNSRZUNIIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=N1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylnicotinamide

CAS RN

6960-22-1
Record name 6-Methylnicotinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013704
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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